9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro-
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Overview
Description
9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro- is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise in various fields of research, including biochemistry, pharmacology, and neuroscience.
Mechanism Of Action
The mechanism of action of 9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro- is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including protein kinases and phosphodiesterases. It has also been shown to modulate the activity of certain ion channels, including calcium channels.
Biochemical And Physiological Effects
9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro- has been shown to have various biochemical and physiological effects. In biochemistry, it has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular signaling pathways. In pharmacology, it has been shown to have anticancer and neuroprotective effects. In neuroscience, it has been shown to modulate neuronal signaling.
Advantages And Limitations For Lab Experiments
One advantage of using 9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro- in lab experiments is its potential as a tool to study protein-protein interactions and neuronal signaling. However, one limitation is its relatively low yield during synthesis, which can make it difficult to obtain large quantities for experiments.
Future Directions
There are several future directions for research on 9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro-. One direction is to further study its mechanism of action and how it affects various cellular signaling pathways. Another direction is to explore its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. Additionally, it may be useful to explore its potential as a tool for imaging and diagnostic purposes.
Synthesis Methods
The synthesis of 9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro- involves the reaction of imidazo[1,2-a]purine with acetic anhydride in the presence of a catalyst. The product is then purified using various chromatographic techniques. The yield of the product is typically around 40%.
Scientific Research Applications
9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro- has been studied for its potential applications in various fields of scientific research. In biochemistry, it has been used as a tool to study protein-protein interactions. In pharmacology, it has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. In neuroscience, it has been studied for its potential as a tool to study neuronal signaling.
properties
CAS RN |
107698-70-4 |
---|---|
Product Name |
9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro- |
Molecular Formula |
C13H13N5O6 |
Molecular Weight |
335.27 g/mol |
IUPAC Name |
(5-acetyl-6-acetyloxy-9-oxo-6,7-dihydro-1H-imidazo[1,2-a]purin-7-yl) acetate |
InChI |
InChI=1S/C13H13N5O6/c1-5(19)17-11(23-6(2)20)12(24-7(3)21)18-10(22)8-9(15-4-14-8)16-13(17)18/h4,11-12H,1-3H3,(H,14,15) |
InChI Key |
JUDXDUMTUBXLGQ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C(N2C1=NC3=C(C2=O)NC=N3)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)N1C(C(N2C1=NC3=C(C2=O)NC=N3)OC(=O)C)OC(=O)C |
synonyms |
9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro- |
Origin of Product |
United States |
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